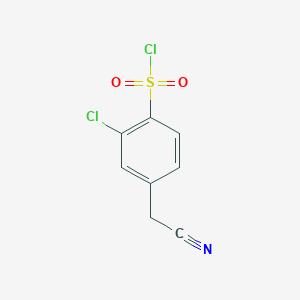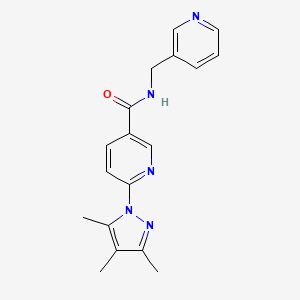![molecular formula C27H24N4O6S B2889995 N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-68-5](/img/structure/B2889995.png)
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Synthesis Analysis
The synthesis of these compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The N - (2,3-Dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophysiological Activity
Research has focused on the synthesis of N-substituted imidazolylbenzamides, exploring their cardiac electrophysiological activities. These compounds have shown potential as selective class III agents, with implications for addressing cardiac arrhythmias. The studies suggest that certain moieties within these compounds can be modified to enhance their electrophysiological activity, potentially leading to new therapeutic agents for heart conditions (Morgan et al., 1990).
Hypoxia-Selective Cytotoxicity
Another area of research involves the development of hypoxia-selective cytotoxins, which are designed to target hypoxic tumor cells, a common characteristic of solid tumors. These studies aim to synthesize compounds that can selectively kill tumor cells under low oxygen conditions, offering a potential pathway for cancer therapy. The structural modifications of these compounds seek to optimize their selectivity and potency under hypoxic conditions, contributing to the development of more effective anticancer treatments (Palmer et al., 1996).
Prokinetic Agents for Gastrointestinal Disorders
Research into benzamide derivatives, including those related to the N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide structure, has explored their potential as prokinetic agents. These agents aim to enhance gastrointestinal motility, offering therapeutic options for disorders such as gastroparesis and functional constipation. The studies investigate the structure-activity relationships of these compounds to identify those with balanced prokinetic and antiemetic activities (Sakaguchi et al., 1992).
Antimicrobial and Biofilm Inhibition
The derivatives of N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide have also been studied for their antimicrobial properties and ability to inhibit bacterial biofilms. This research is crucial for developing new strategies to combat bacterial infections, especially those resistant to conventional antibiotics. By understanding the relationship between the chemical structure of these compounds and their biofilm inhibitory activity, researchers can design more effective antimicrobial agents (Abbasi et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to other molecules that have shown therapeutic potential against various diseases . .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may involve a nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on an electrophilic atom of another molecule in a reaction . This reaction could potentially lead to changes in the target molecule, affecting its function .
Biochemical Pathways
Compounds with similar structures have been shown to have potential therapeutic effects on diseases like alzheimer’s, suggesting that they may affect pathways related to neuronal health and function .
Pharmacokinetics
Pharmacokinetic studies of similar compounds confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
Similar compounds have shown potential therapeutic effects against various diseases, suggesting that this compound may also have beneficial effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6S/c32-26(29-19-7-10-23-24(15-19)37-14-13-36-23)17-38-25-16-30(22-4-2-1-3-21(22)25)12-11-28-27(33)18-5-8-20(9-6-18)31(34)35/h1-10,15-16H,11-14,17H2,(H,28,33)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEWIEDJFVSMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)



![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)
![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)



